![molecular formula C29H33Cl2N5O3S B12376207 3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matriptase-IN-2 (free base) is a potent inhibitor of matriptase, a type II transmembrane serine protease. Matriptase plays a critical role in various biological processes, including the activation of oncogenic proteins such as urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 . Matriptase-IN-2 has shown potential in research related to musculoskeletal system disorders and cancer .
Méthodes De Préparation
The synthesis of Matriptase-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques . Industrial production methods for Matriptase-IN-2 (free base) are also not widely available, as the compound is primarily used for research purposes .
Analyse Des Réactions Chimiques
Matriptase-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Matriptase-IN-2 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Matriptase-IN-2 (free base) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases and to develop new inhibitors.
Biology: The compound is used to investigate the role of matriptase in various biological processes, including cell signaling and protein activation.
Mécanisme D'action
Matriptase-IN-2 (free base) exerts its effects by inhibiting the activity of matriptase. The compound binds to the active site of matriptase, preventing it from interacting with its natural substrates. This inhibition blocks the activation of oncogenic proteins and downstream signaling pathways involved in cancer proliferation and metastasis . The molecular targets of Matriptase-IN-2 include urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 .
Comparaison Avec Des Composés Similaires
Matriptase-IN-2 (free base) is unique in its high potency and specificity for matriptase inhibition. Similar compounds include:
Matriptase-IN-1: Another matriptase inhibitor with a different chemical structure and potency.
Matriptase-IN-3: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Other serine protease inhibitors: Compounds that inhibit other serine proteases but may have off-target effects on matriptase.
Propriétés
Formule moléculaire |
C29H33Cl2N5O3S |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
3-[(2S)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(2,4-dichlorophenyl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H33Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-8,15,17-19,27,35H,9-14,16,32H2,(H3,33,34)/t27-/m0/s1 |
Clé InChI |
ZLCINVZAICQINL-MHZLTWQESA-N |
SMILES isomérique |
C1CN(CCC1CCN)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


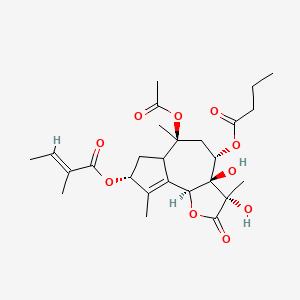
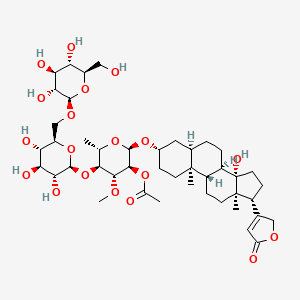
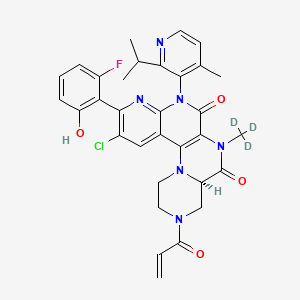
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
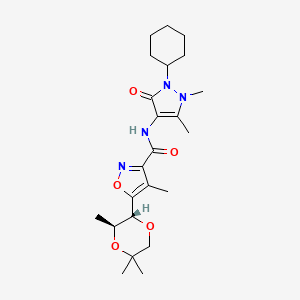


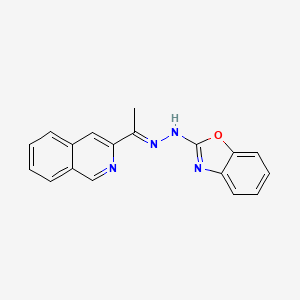
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

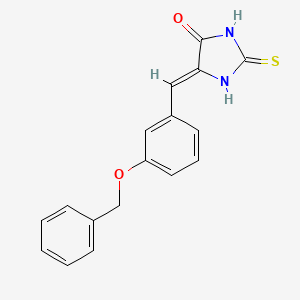
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

